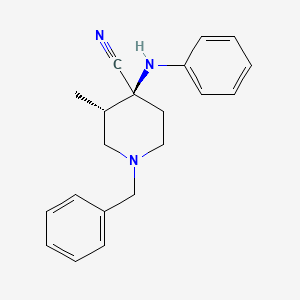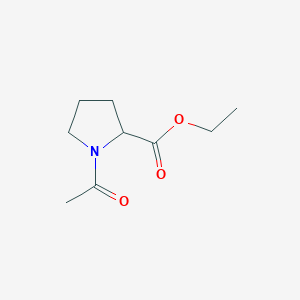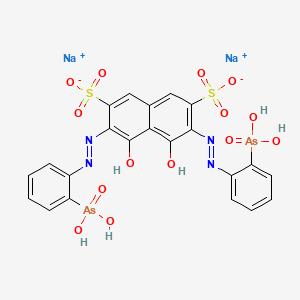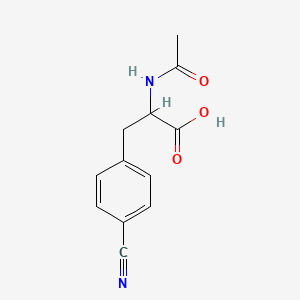
3-Deoxyglucosone-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxyglucosone-13C: is a labeled isotopic variant of 3-Deoxyglucosone, a reactive dicarbonyl compound. It is a significant intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This compound is known for its role in the formation of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Deoxyglucosone-13C can be synthesized through the Maillard reaction, where glucose reacts with amino acids under controlled conditions. The isotopic labeling is achieved by using 13C-labeled glucose as the starting material. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled glucose. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxyglucosone-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different carbonyl compounds.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Deoxyglucosone-13C is used as a tracer in studying the Maillard reaction and the formation of advanced glycation end-products. It helps in understanding the kinetics and mechanisms of these reactions .
Biology: In biological research, it is used to study the effects of glycation on proteins and nucleic acids. It helps in understanding the role of AGEs in aging and disease processes .
Medicine: this compound is used in medical research to study the pathogenesis of diabetes and its complications. It helps in identifying potential therapeutic targets for preventing AGE formation .
Industry: In the food industry, it is used to study the effects of processing on the formation of AGEs in food products. It helps in developing strategies to minimize AGE formation during food processing .
Mechanism of Action
3-Deoxyglucosone-13C exerts its effects through the formation of advanced glycation end-products. It reacts with amino groups in proteins, lipids, and nucleic acids to form AGEs. These AGEs can alter the structure and function of biomolecules, leading to various pathological conditions. The molecular targets include proteins such as collagen and nucleic acids, and the pathways involved include oxidative stress and inflammation .
Comparison with Similar Compounds
Methylglyoxal: Another reactive dicarbonyl compound involved in AGE formation.
Glyoxal: A simpler dicarbonyl compound that also participates in glycation reactions.
Comparison: 3-Deoxyglucosone-13C is unique due to its specific role in the Maillard reaction and its higher reactivity compared to other dicarbonyl compounds. It forms a wider variety of AGEs and has a more significant impact on protein and nucleic acid modifications .
Properties
CAS No. |
1246812-08-7 |
|---|---|
Molecular Formula |
C₅¹³CH₁₀O₅ |
Molecular Weight |
163.13 |
Synonyms |
3-Deoxy-D-erythro-hexulose-13C; 2-Keto-3-Deoxyglucose-13C; D-3-Deoxyglucosone-13C; 3-Deoxy-D-erythro-hexos-2-ulose-13C; 3DG-13C; 3-Deoxy-D-glucosone-13C; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)



![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)


